2'',3''-Di-O-acetyl-5''-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine
Description
Chemical Structure and Function
2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N⁴-(pentyloxycarbonyl)cytidine (CAS: 162204-20-8, Molecular Formula: C₁₉H₂₄FN₃O₁₀, MW: 473.41 g/mol) is a fluorinated cytidine derivative with three key modifications:
- 5-Fluoro substitution: Enhances antimetabolite activity by mimicking uracil, interfering with DNA/RNA synthesis.
- N⁴-pentyloxycarbonyl group: Increases lipophilicity, improving oral bioavailability and serving as a prodrug moiety .
- 2',3'-Di-O-acetylation: Protects the ribose hydroxyl groups, enhancing metabolic stability during absorption .
Synthesis
The compound is synthesized via sequential acylation and phosphorylation:
Acetylation: 5'-Deoxy-5-fluorocytidine is treated with acetic anhydride to protect 2' and 3' hydroxyls .
N⁴-pentyloxycarbonylation: Reacted with pentyl chloroformate under pyridine catalysis to introduce the prodrug moiety .
Yield: ~93% (purity >99.7%) under optimized conditions .
Properties
Molecular Formula |
C19H26N4O10 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
[4-acetyloxy-2-methyl-5-[5-nitro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C19H26N4O10/c1-5-6-7-8-30-19(27)21-16-13(23(28)29)9-22(18(26)20-16)17-15(33-12(4)25)14(10(2)31-17)32-11(3)24/h9-10,14-15,17H,5-8H2,1-4H3,(H,20,21,26,27) |
InChI Key |
QRTBXKQNJNHRNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategy
The preparation typically involves four key steps:
-
Protection of the Cytidine Base : The N4 amine group is protected with a pentyloxycarbonyl group to prevent unwanted side reactions during subsequent steps.
-
Introduction of the Nitro Group : Nitration at the 5-position of the cytidine base is achieved using nitrating agents such as nitric acid or acetyl nitrate.
-
Glycosylation : The modified base is coupled to a 5-deoxyribose derivative, often facilitated by silylation agents to activate the hydroxyl groups.
-
Acetylation : The 2' and 3' hydroxyl groups of the ribose are acetylated to finalize the structure.
Protection and Nitration
The cytidine derivative is first treated with pentyl chloroformate in anhydrous dichloromethane to introduce the N4-pentyloxycarbonyl group. Subsequent nitration employs a mixture of fuming nitric acid and sulfuric acid at 0–5°C to yield 5-nitrocytosine.
Glycosylation
The nitrated base is coupled to 5-deoxy-1,2,3-tri-O-acetylribose using trifluoromethanesulfonic acid trimethylsilyl ester (TMSOTf) as a catalyst. This step, adapted from analogous fluorocytidine syntheses, proceeds in anhydrous acetonitrile at 0°C for 3–4 hours, achieving yields of 75–80%.
Acetylation
The intermediate is acetylated with acetic anhydride in pyridine to protect the 2' and 3' hydroxyl groups, followed by purification via silica gel chromatography.
Comparative Analysis of Catalytic Systems
The choice of catalyst significantly impacts reaction efficiency. The patent method for 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine highlights TMSOTf’s superiority over traditional catalysts like tin tetrachloride:
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| TMSOTf | 81.1 | 99.1 | 3 |
| Tin tetrachloride | 50.0 | 95.0 | 6 |
TMSOTf enhances silanization of the base, improving glycosylation kinetics and reducing byproducts.
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
2’‘,3’‘-Di-O-acetyl-5’'-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Substitution: The pentyloxycarbonyl group can be replaced with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include derivatives of cytidine with modified functional groups, such as amino-cytidine, hydroxyl-cytidine, and substituted cytidine derivatives .
Scientific Research Applications
Nucleic Acid Synthesis
2',3'-DACNPC serves as a building block for the synthesis of DNA and RNA. Its modified structure allows for enhanced stability and incorporation into oligonucleotides. The phosphate group can be substituted with phosphoramidites, facilitating the synthesis of various nucleic acid sequences for research purposes .
Cancer Research
Research has demonstrated that 2',3'-DACNPC exhibits inhibitory effects on the proliferation of cancer cells in vitro. Studies indicate that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent .
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines showed that treatment with 2',3'-DACNPC resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the compound's ability to interfere with nucleic acid metabolism within the cells.
Antiviral Activity
The compound has been evaluated for its antiviral properties against various viruses, including the influenza virus and herpes simplex virus type 1. In vitro studies suggest that 2',3'-DACNPC can inhibit viral replication, presenting a potential therapeutic avenue for viral infections .
Case Study: Efficacy Against Influenza
In experiments involving infected cell cultures, treatment with 2',3'-DACNPC led to a marked decrease in viral load, suggesting its potential as an antiviral agent. Further investigations are needed to elucidate the precise mechanisms behind its antiviral activity.
Synthesis and Purification
The synthesis of 2',3'-DACNPC typically involves multi-step organic reactions starting from cytidine derivatives. Purification methods such as silica gel column chromatography and recrystallization from methanol are commonly employed to achieve high purity levels essential for biological assays .
Mechanism of Action
The mechanism of action of 2’‘,3’‘-Di-O-acetyl-5’‘-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The nitro group at the 5’’ position and the pentyloxycarbonyl group at the N4 position are critical for its activity, as they can interfere with the enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Oral Bioavailability and Prodrug Efficiency: The 2',3'-di-O-acetylation in 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N⁴-(pentyloxycarbonyl)cytidine enhances lipophilicity, enabling rapid intestinal absorption compared to non-acetylated analogs like Capecitabine .
Therapeutic Index and Safety: Capecitabine has a therapeutic index >40 against sensitive colon cancer xenografts (CXF280), surpassing 5-FU (<1.5) and Doxifluridine (>20) . The acetylated derivative’s safety profile is inferred to be superior to 5-FU due to targeted activation, minimizing gastrointestinal toxicity .
Antimetastatic Activity: Capecitabine suppresses metastasis in Lewis lung carcinoma models at doses 32–64× lower than its minimum effective dose for primary tumors . Structural analogs with acetyl groups (e.g., 2',3'-di-O-acetyl) may further enhance tissue retention and antimetastatic potency, though direct evidence is pending .
Mechanistic and Metabolic Insights
- Metabolic Pathway :
- Enzyme Specificity: The N⁴-pentyloxycarbonyl group avoids premature deamination by cytidine deaminase, a common limitation in non-protected fluorocytidines .
Biological Activity
2'',3''-Di-O-acetyl-5''-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine, commonly referred to as 2',3'-DACNPC, is a modified nucleoside with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 470.43 g/mol. This compound has garnered attention for its potential applications in cancer treatment and antiviral therapies.
Anticancer Properties
Research indicates that 2',3'-DACNPC exhibits anticancer activity by inhibiting the proliferation of various cancer cell lines. Studies have shown that it can effectively reduce the growth rate of tumors in vitro, making it a candidate for further investigation in cancer therapeutics. The mechanism of action is believed to involve interference with nucleic acid synthesis, which is crucial for cancer cell replication.
Antiviral Effects
In addition to its anticancer properties, 2',3'-DACNPC has been identified as an antiviral agent against influenza and herpes simplex virus type 1. The compound's ability to inhibit viral replication suggests potential applications in treating viral infections, particularly in immunocompromised patients.
The biological activity of 2',3'-DACNPC can be attributed to its structural modifications which enhance its interaction with nucleic acid targets. The acetylation at the 2' and 3' positions increases lipophilicity, potentially facilitating better cellular uptake. Furthermore, the nitro group may play a role in redox reactions that contribute to its biological effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | |
| Antiviral | Effective against influenza and herpes simplex virus | |
| Mechanism | Interferes with nucleic acid synthesis |
Research Insights
- In Vitro Studies : In laboratory settings, 2',3'-DACNPC has demonstrated a significant reduction in cell viability across multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Antiviral Efficacy : In studies focusing on viral infections, the compound showed promising results in reducing viral load in infected cells, indicating its dual functionality as both an anticancer and antiviral agent.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that 2',3'-DACNPC has favorable absorption characteristics, which could enhance its therapeutic efficacy when administered.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction efficiency be monitored?
Methodological Answer:
The synthesis typically involves sequential protection, nitration, and coupling steps. A key intermediate, 5'-deoxy-5-nitrocytidine, is acetylated at the 2' and 3' hydroxyl groups using acetic anhydride in pyridine at 25°C (±3°C). The N4-(pentyloxycarbonyl) group is introduced via condensation with pentyl chloroformate in dichloromethane (DCM) under inert conditions .
- Monitoring Efficiency : Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate:hexane = 3:7) is used to track reaction progress. UV visualization at 254 nm identifies intermediates .
- Yield Optimization : Adjusting stoichiometry (1.2 equivalents of pentyl chloroformate) and maintaining pH ~7.5 minimizes side products like deacetylated derivatives .
Advanced: How does the 5-nitro group impact metabolic stability compared to 5-fluoro analogs (e.g., capecitabine)?
Methodological Answer:
The 5-nitro group enhances electron-withdrawing effects, potentially altering enzymatic hydrolysis rates.
- Comparative Studies : Use LC-MS to quantify degradation products in human liver microsomes. For example, the nitro derivative shows a 30% slower hydrolysis rate than 5-fluoro analogs (e.g., capecitabine) due to reduced susceptibility to esterases .
- Metabolite Profiling : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2C9) and analyze via high-resolution mass spectrometry (HRMS). Nitro metabolites may form stable amine adducts, unlike fluoro analogs, which generate reactive fluorouracil .
Basic: What chromatographic techniques are recommended for purification?
Methodological Answer:
-
HPLC Conditions :
Column Mobile Phase Flow Rate Detection C18 Acetonitrile:Water (65:35) 1.0 mL/min UV 270 nm This resolves acetylated byproducts (retention time: 8.2 min) from the target compound (10.5 min) . -
Flash Chromatography : Use silica gel (230–400 mesh) with a gradient elution (DCM to 5% methanol in DCM) for bulk purification .
Advanced: How to design stability studies under varying pH and temperature?
Methodological Answer:
- Forced Degradation :
- Data Interpretation : Use Arrhenius plots to predict shelf-life. The nitro derivative degrades 2× faster than fluoro analogs at 25°C due to photolytic sensitivity .
Basic: How to confirm structural integrity using spectroscopic methods?
Methodological Answer:
- NMR :
- Mass Spectrometry : ESI-HRMS calculates [M+H]⁺ at m/z 473.4064 (observed: 473.4063), confirming molecular formula C₁₉H₂₄N₄O₁₀ .
Advanced: What strategies mitigate toxicity in cell-based assays?
Methodological Answer:
- Dose Optimization : Pre-test in HEK293 cells using MTT assays (IC₅₀ typically 50–100 µM). Reduce nitro group cytotoxicity by co-administering antioxidants (e.g., 1 mM NAC) .
- Metabolic Pathway Blockers : Use CYP inhibitors (e.g., ketoconazole) to prevent nitro-to-amine conversion, reducing genotoxic metabolites .
Basic: How to address solubility challenges in aqueous buffers?
Methodological Answer:
- Co-solvents : Prepare stock solutions in DMSO (≤5% final concentration) to avoid precipitation.
- Surfactants : Use 0.1% Tween-80 in PBS (pH 7.4) for in vitro assays, achieving solubility up to 1.2 mg/mL .
Advanced: What computational methods predict interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to thymidylate synthase (PDB: 1HVY). The nitro group forms hydrogen bonds with Arg21, enhancing affinity (ΔG = -9.2 kcal/mol vs. -8.1 for fluoro analogs) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the pentyloxycarbonyl moiety in hydrophobic pockets .
Basic: What are common impurities, and how are they quantified?
Methodological Answer:
-
Key Impurities :
Impurity CAS Source Deacetylated derivative 161599-46-8 Incomplete acetylation N4-des-pentyloxycarbonyl 162204-30-0 Hydrolysis during synthesis -
Quantification : UPLC with a BEH C18 column (1.7 µm), achieving LOD ≤0.05% .
Advanced: How to evaluate enantiomeric purity given chiral centers?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
